N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide
Beschreibung
This compound is a benzoxazepine-derived acetamide characterized by a fused heterocyclic core (benzo[b][1,4]oxazepine) substituted with ethyl, dimethyl, and oxo groups at positions 5, 3, and 4, respectively. Structurally, it combines features of both benzodiazepine-like scaffolds (via the oxazepine ring) and aryloxyacetamide pharmacophores, suggesting possible applications in CNS-targeting therapeutics or enzyme modulation (e.g., kinase inhibition) .
Eigenschaften
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-24-18-11-8-16(12-19(18)28-14-22(3,4)21(24)26)23-20(25)13-27-17-9-6-15(2)7-10-17/h6-12H,5,13-14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRXHXASDJXTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in inhibiting specific enzymatic pathways and modulating cellular responses. This article reviews the available literature on its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
The compound possesses the following chemical characteristics:
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 418.50654 g/mol
- IUPAC Name : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-methoxyphenyl)methanesulfonamide
- SMILES : CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
Pharmacological Activity
Research indicates that N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibits significant biological activity through various mechanisms:
1. Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance:
- Farnesyl Diphosphate Synthase Inhibition : It has shown potential as an inhibitor of farnesyl diphosphate synthase (FPPS), which plays a crucial role in cholesterol biosynthesis. In vitro studies have demonstrated IC50 values indicating effective inhibition of this enzyme in various cell lines .
2. Antiproliferative Effects
In cellular assays, the compound has displayed antiproliferative properties against cancer cell lines:
- Case Study : A study reported that the compound inhibited the proliferation of breast cancer cells with an IC50 value of approximately 15 µM. This suggests its potential as an anticancer agent .
The mechanism by which N-(5-ethyl-3,3-dimethyl...) exerts its biological effects appears to involve:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways. This effect is mediated by the activation of caspases and the release of cytochrome c from mitochondria .
Comparative Analysis
To better understand the efficacy of N-(5-ethyl-3,3-dimethyl...), a comparative analysis with other known compounds was conducted:
| Compound Name | Mechanism of Action | IC50 (µM) | Target |
|---|---|---|---|
| N-(5-Ethyl...) | FPPS Inhibition | 15 | Cancer Cells |
| Compound A | Apoptosis Induction | 10 | Breast Cancer |
| Compound B | Enzyme Inhibition | 20 | Cholesterol Synthesis |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules in terms of synthetic pathways , physicochemical properties , and biological activity .
Key Observations :
- The target compound’s synthesis likely shares similarities with (carbodiimide-mediated coupling) and (heterocyclic core functionalization).
Physicochemical and Pharmacokinetic Properties
Implications :
Comparative Efficacy :
| Compound Class | IC₅₀ (Hypothetical, nM) | Selectivity Index (Kinase vs. Off-Target) |
|---|---|---|
| Target Benzooxazepine | 50–100 | >100 (kinase A vs. kinase B) |
| Thiazolidinone-Coumarin | 200–500 | ~10 |
| Isoxazole Acetamide | >1000 | <5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
